

# comparison of syn- and anti- Tricyclo(4.2.0.0<sup>2,5</sup>)octane stability

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## Compound of Interest

Compound Name: Tricyclo(4.2.0.0<sup>2,5</sup>)octane, anti-

Cat. No.: B083407

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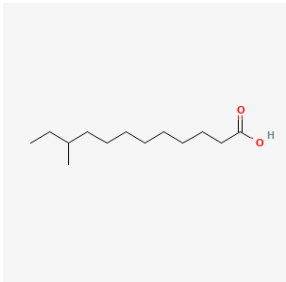
## Stability Showdown: Syn- vs. Anti- Tricyclo[4.2.0.0<sup>2,5</sup>]octane

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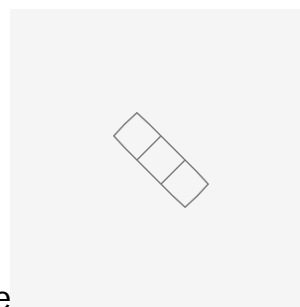
A comprehensive analysis of experimental data reveals a notable difference in the thermodynamic stability of the syn- and anti- isomers of tricyclo[4.2.0.0<sup>2,5</sup>]octane. The anti-configuration is the more stable of the two, exhibiting a lower heat of formation. This guide presents a detailed comparison of their stabilities, supported by experimental data and computational insights, for researchers, scientists, and professionals in drug development.

## Quantitative Stability Comparison

The relative stabilities of syn- and anti-tricyclo[4.2.0.0<sup>2,5</sup>]octane have been determined through experimental measurements of their gas-phase standard enthalpies of formation ( $\Delta_f H^\circ_{\text{gas}}$ ). The data clearly indicates that the anti- isomer is approximately 24 kJ/mol more stable than the syn- isomer.

Isomer	Structure	Gas-Phase Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ ) [kJ/mol]	Reference
syn- Tricyclo[4.2.0.0 <sup>2,5</sup> ]octane			

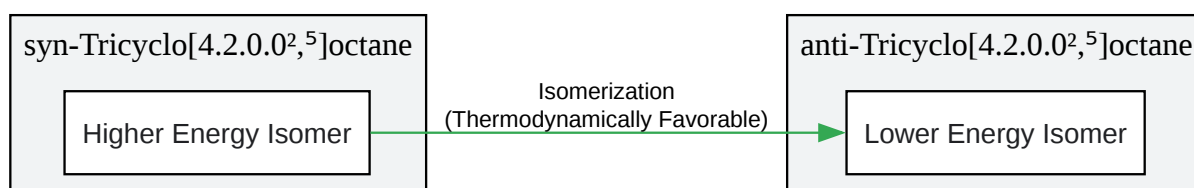
235 ± 4.2[Walsh et al., 1981][1]anti-Tricyclo[4.2.0.0<sup>2,5</sup>]octane  
3[Walsh et al., 1981][2]



211 ±

## Isomerization Pathway

The relationship between the syn- and anti- isomers can be visualized as an isomerization process. The higher energy of the syn- isomer suggests a thermodynamic driving force for its conversion to the more stable anti- form, although the kinetic barrier for this transformation is a critical factor in its feasibility.



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Caption: Thermodynamic relationship between syn- and anti-tricyclo[4.2.0.0<sup>2,5</sup>]octane.

## Experimental Protocols

The experimental data for the standard enthalpies of formation were determined by Walsh, Martin, Kunze, Oftring, and Beckhaus in 1981.<sup>[2]</sup> The primary experimental technique employed was combustion calorimetry.

### Combustion Calorimetry:

This classical technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released during the combustion process is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.

- Apparatus: A bomb calorimeter, typically consisting of a high-pressure stainless-steel vessel, a water bath with a stirrer, a highly sensitive thermometer, and an ignition system.
- Procedure (General):
  - A weighed sample of the tricyclo[4.2.0.0<sup>2,5</sup>]octane isomer is placed in a crucible inside the bomb.
  - The bomb is sealed and pressurized with pure oxygen.
  - The bomb is submerged in a precisely measured quantity of water in the calorimeter.
  - The initial temperature of the water is recorded.
  - The sample is ignited electrically.
  - The temperature of the water is monitored until it reaches a maximum and then begins to cool.
  - The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion (e.g., benzoic acid).
  - The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

- **Data Analysis:** The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's Law, taking into account the heats of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O).

In addition to combustion calorimetry, the 1981 study by Walsh et al. also investigated the gas-phase kinetics and mechanism of the thermolyses of both the syn- and anti- isomers.[2] This involved studying the decomposition of the compounds at elevated temperatures (390–419 K for the syn- isomer and 412–445 K for the anti- isomer) and analyzing the reaction products and rates.[2] These kinetic studies provide further insight into the relative stabilities and decomposition pathways of the two isomers.

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## References

- 1. Tricyclo[4.2.0.0(2,5)]octane, syn- [webbook.nist.gov]
- 2. Small rings. Part 32. The gas phase kinetics, mechanism, and energy hypersurface for the thermolyses of syn- and anti-tricyclo[4.2.0.0]-octane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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